molecular formula C6H6FNO B1449875 2-Fluoro-3-methylpyridin-4-OL CAS No. 1227593-90-9

2-Fluoro-3-methylpyridin-4-OL

Cat. No. B1449875
CAS RN: 1227593-90-9
M. Wt: 127.12 g/mol
InChI Key: IEWPKJXNONEVPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Fluoro-4-methylpyridin-3-ol” is a chemical compound with the CAS Number: 1092561-59-5 . It has a molecular weight of 127.12 and its IUPAC name is 2-fluoro-4-methyl-3-pyridinol . The compound is stored at a temperature of 2-8°C and it is solid in its physical form .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as “2-Fluoro-3-methylpyridin-4-OL”, has been a topic of interest in recent literature . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .


Molecular Structure Analysis

The InChI code for “2-Fluoro-4-methylpyridin-3-ol” is 1S/C6H6FNO/c1-4-2-3-8-6(7)5(4)9/h2-3,9H,1H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-Fluoro-4-methylpyridin-3-ol” is a solid at room temperature . and is stored at a temperature of 2-8°C .

Scientific Research Applications

Organic Synthesis and Metallation Studies

The study by Marsais and Quéguiner (1983) provides insight into the metallation of π-deficient heterocyclic compounds, including fluoro-substituted pyridines. They explored the regioselectivity of 3-fluoropyridine metallation, achieving high regioselectivity under varying conditions which could be applied to the synthesis of disubstituted pyridines. This work demonstrates the foundational chemistry that can be applied to 2-Fluoro-3-methylpyridin-4-OL and similar compounds (Marsais & Quéguiner, 1983).

Fluorescent Chemosensors

Roy (2021) discussed the applications of 4-Methyl-2,6-diformylphenol (DFP) derivatives in the development of fluorescent chemosensors. These compounds have been used to detect various metal ions and anions with high selectivity and sensitivity. Given the structural similarities, this compound could potentially be utilized in the development of new chemosensors, leveraging its fluorine atom for enhanced sensing capabilities (Roy, 2021).

Fluorinated Liquid Crystals

Hird (2007) reviewed the properties and applications of fluorinated liquid crystals, highlighting the influence of the fluoro substituent on their properties. Given its structural features, this compound could potentially contribute to the synthesis of novel liquid crystal materials with unique optical and thermal properties (Hird, 2007).

Biomedical Applications

Lakowicz (2001) explored the concept of radiative decay engineering (RDE) for biophysical and biomedical applications. This involves modifying the emission of fluorophores by altering their radiative decay rates. Considering the fluorescent properties of pyridine derivatives, this compound could be studied within the framework of RDE to enhance its utility in fluorescence-based diagnostics and research tools (Lakowicz, 2001).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

Future Directions

While specific future directions for “2-Fluoro-3-methylpyridin-4-OL” are not available, the future of fluorinated pyridines in general is expected to involve developments in multivariable MOFs . The unique physicochemical properties of fluorine and the characteristics of the pyridine moiety are expected to lead to many novel applications .

properties

IUPAC Name

2-fluoro-3-methyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c1-4-5(9)2-3-8-6(4)7/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWPKJXNONEVPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC=CC1=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-3-methylpyridin-4-OL
Reactant of Route 2
Reactant of Route 2
2-Fluoro-3-methylpyridin-4-OL
Reactant of Route 3
Reactant of Route 3
2-Fluoro-3-methylpyridin-4-OL
Reactant of Route 4
Reactant of Route 4
2-Fluoro-3-methylpyridin-4-OL
Reactant of Route 5
2-Fluoro-3-methylpyridin-4-OL
Reactant of Route 6
2-Fluoro-3-methylpyridin-4-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.